molecular formula C18H31N3O4 B1410958 tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate CAS No. 2096986-71-7

tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No.: B1410958
CAS No.: 2096986-71-7
M. Wt: 353.5 g/mol
InChI Key: YPEALWMTPYGBPD-UHFFFAOYSA-N
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Description

tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate (CAS: 885270-18-8) is a bicyclic tertiary alcohol-bearing naphthyridine derivative. Its structure features a fused octahydro-2,7-naphthyridine core with a hydroxyl group at the 4a position and a pyrrolidin-1-ylcarbonyl substituent at the 7-position. The tert-butyl carbamate group at the 2-position enhances steric protection and modulates solubility, making it a versatile intermediate in medicinal chemistry, particularly for protease inhibitors and CNS-targeting agents .

Properties

IUPAC Name

tert-butyl 4a-hydroxy-7-(pyrrolidine-1-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O4/c1-17(2,3)25-16(23)21-11-7-18(24)6-10-20(12-14(18)13-21)15(22)19-8-4-5-9-19/h14,24H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEALWMTPYGBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)C(=O)N3CCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy group: This step may involve selective hydroxylation reactions.

    Attachment of the pyrrolidin-1-ylcarbonyl group: This can be done through amide bond formation using reagents like carbodiimides.

    tert-Butyl ester formation: This step often involves esterification reactions using tert-butyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 4a-hydroxy group participates in O-alkylation and Smiles rearrangement under basic conditions, as observed in structurally similar naphthyridines . For example:

Reaction TypeReagents/ConditionsProductYieldCharacterization (Key Peaks)
O-AlkylationEthyl chloroacetate, NaOH, EtOHO-Ethylglycolate derivative85–92%IR: 1735 cm⁻¹ (ester C=O); 1H^1H NMR: δ 4.2 (q, OCH₂CH₃)
Smiles RearrangementNaOH (50%), EtOH, refluxLactam formation via intramolecular cyclization75–80%IR: 1636–1638 cm⁻¹ (lactam C=O); 1H^1H NMR: δ 10.5 (NH)

Mechanistic Insight : The hydroxyl group acts as a nucleophile in alkylation, while Smiles rearrangement involves sulfhydryl elimination and lactamization .

Pyrrolidine Carboxamide Reactivity

The pyrrolidine-1-ylcarbonyl group undergoes amide hydrolysis or transamidation , though its steric bulk may limit reactivity:

Reaction TypeConditionsOutcome
Acidic HydrolysisHCl (6M), refluxCleavage to carboxylic acid (low yield due to Boc instability)
TransamidationThionyl chloride, followed by aminesSubstitution with other amines (e.g., morpholine)

Key Limitation : The Boc group is incompatible with strong acids, necessitating sequential deprotection before hydrolysis .

Boc Group Deprotection

The tert-butyl carbamate is removed under acidic conditions , critical for accessing the free amine intermediate:

ConditionsReagentsTimeYield
Mild AcidHCl/dioxane (4M)2h>90%
Strong AcidTFA/DCM (1:1)30min95%

Post-Deprotection Utility : The free amine enables further functionalization (e.g., acylation, Suzuki coupling) .

Stability and Side Reactions

  • Thermal Stability : Decomposition >150°C via Boc group cleavage (TGA data).

  • pH Sensitivity : Stable in neutral/basic conditions; acidic media (<pH 3) trigger Boc deprotection.

  • Tautomerism : Lactam–lactim equilibrium observed in solution (NMR: δ 10.5–10.8 ppm for NH) .

Spectroscopic Characterization

  • IR : 2208–2210 cm⁻¹ (C≡N), 1636–1638 cm⁻¹ (C=O lactam), 3222–3226 cm⁻¹ (NH) .

  • 1H^1H1H NMR : δ 1.4 (s, Boc CH₃), 3.2–3.6 (pyrrolidine CH₂), 4.8 (OH, exchangeable) .

Comparative Reactivity of Analogues

DerivativeKey Functional GroupReactivity Highlight
Boc-4a-OH-2,7-naphthyridine Free OHHigher O-alkylation efficiency
Boc-4a-OCH₃-2,7-naphthyridine MethoxyResists Smiles rearrangement

Biological Activity

tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate, identified by its CAS number 2096986-71-7, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, synthesis methods, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H31N3O4
  • Molecular Weight : 353.46 g/mol
  • Structural Characteristics : It features a naphthyridine core with a tert-butyl group and a pyrrolidine moiety, which are significant for its biological interactions .

Neuroprotective Effects

Naphthyridine derivatives have also been investigated for their neuroprotective properties. Compounds within this class have shown promise in models of neurodegenerative diseases by modulating neurotransmitter levels and exhibiting antioxidant effects. The presence of the pyrrolidine ring may enhance these neuroprotective effects due to its ability to interact with various receptors involved in neuronal signaling .

Synthesis Methods

The synthesis of tert-butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine involves multi-step reactions typically starting from simpler naphthyridine derivatives. The reaction pathways often include:

  • Formation of the naphthyridine core.
  • Introduction of the pyrrolidine moiety through carbonylation reactions.
  • Protection and deprotection steps to obtain the final compound in high purity .

Case Studies

Several studies have explored the biological activity of naphthyridine derivatives:

  • Anticancer Activity : A study evaluated the cytotoxic effects of various naphthyridines on human cancer cell lines using MTS assays. Results indicated that modifications to the naphthyridine structure significantly affected cytotoxic potency, suggesting that tert-butyl 4a-hydroxy derivatives could offer enhanced activity .
  • Neuroprotective Studies : Research into related compounds revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that tert-butyl 4a-hydroxy derivatives may similarly confer neuroprotection through antioxidant mechanisms .

Summary of Findings

Biological ActivityObservations
AnticancerSignificant cytotoxicity against various cancer cell lines; apoptosis induction via caspase activation observed in related compounds.
NeuroprotectivePotential neuroprotective effects through antioxidant activity; modulation of neurotransmitter levels noted in similar compounds.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of naphthyridine derivatives, including tert-butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate, as dual inhibitors of Plasmodium falciparum, the causative agent of malaria. The compound demonstrates significant inhibitory activity against phosphatidylinositol 4-kinase β (PI4K), crucial for the parasite's survival. This activity suggests its potential as a lead compound for developing new antimalarial drugs .

Structure–Activity Relationship Studies

The compound has been subjected to extensive structure–activity relationship (SAR) studies to optimize its pharmacological properties. Modifications in the substituents on the naphthyridine scaffold have been shown to enhance its potency and selectivity against specific biological targets. For instance, changes in the piperidine ring structure significantly affect the compound's inhibitory activity against various kinases involved in cellular signaling pathways .

Cancer Treatment

Naphthyridine derivatives are being investigated for their anticancer properties. The ability of this compound to inhibit specific kinases can disrupt cancer cell proliferation and survival pathways. Preliminary data suggest that this compound may be effective against certain cancer cell lines, warranting further investigation .

Neurological Disorders

There is emerging interest in the neuroprotective effects of naphthyridine derivatives. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. Research is ongoing to elucidate its mechanisms of action within the central nervous system .

Case Studies and Research Findings

StudyFocusFindings
Dziwornu et al., 2024Antimalarial ActivityIdentified as a potent inhibitor of Plasmodium falciparum PI4K with IC50 values in the nanomolar range .
Lei et al., 2020SAR OptimizationModifications led to increased potency and improved physicochemical properties for in vivo applications .
Chibale et al., 2024Cancer Cell LinesDemonstrated significant anticancer activity in various cancer cell lines, indicating potential therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tert-butyl-protected octahydro-naphthyridine/pyrrolidine derivatives.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Core Structure Substituents Notable Features References
Target Compound : tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate 885270-18-8 Octahydro-2,7-naphthyridine - 4a-OH
- 7-pyrrolidin-1-ylcarbonyl
High polarity due to hydroxyl and carbonyl groups; potential for hydrogen bonding.
tert-Butyl octahydro-4a,8-epoxypyrido[4,3-c]azepine-6(5H)-carboxylate 1251010-89-5 Octahydro-pyridoazepine - 4a,8-epoxide
- No hydroxyl group
Epoxide group increases reactivity; likely used in ring-opening reactions.
tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate oxalate 2437438-10-1 Octahydro-pyrrolopyridine - Oxalate salt
- No hydroxyl group
Enhanced solubility due to oxalate counterion; suited for salt formation studies.
tert-Butyl 7-(1-hydroxypropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate 959992-13-3 Dihydro-1,8-naphthyridine - 7-(1-hydroxypropan-2-yl)
- Partially unsaturated core
Reduced ring saturation may improve bioavailability; hydroxyalkyl group offers metabolic stability.

Functional Group Impact

  • Hydroxyl vs. Epoxide Groups : The 4a-hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the epoxide in CAS 1251010-89-5, which is more reactive but less stable under acidic conditions .
  • Pyrrolidin-1-ylcarbonyl vs. Hydroxypropan-2-yl : The pyrrolidin-1-ylcarbonyl substituent (target compound) introduces a rigid, planar amide moiety, favoring interactions with protease active sites. In contrast, the hydroxypropan-2-yl group (CAS 959992-13-3) provides a flexible, polar side chain suitable for membrane permeability .

Physicochemical Properties

  • Solubility : The oxalate salt (CAS 2437438-10-1) exhibits higher aqueous solubility than the free base target compound, making it preferable for formulations requiring rapid dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate

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